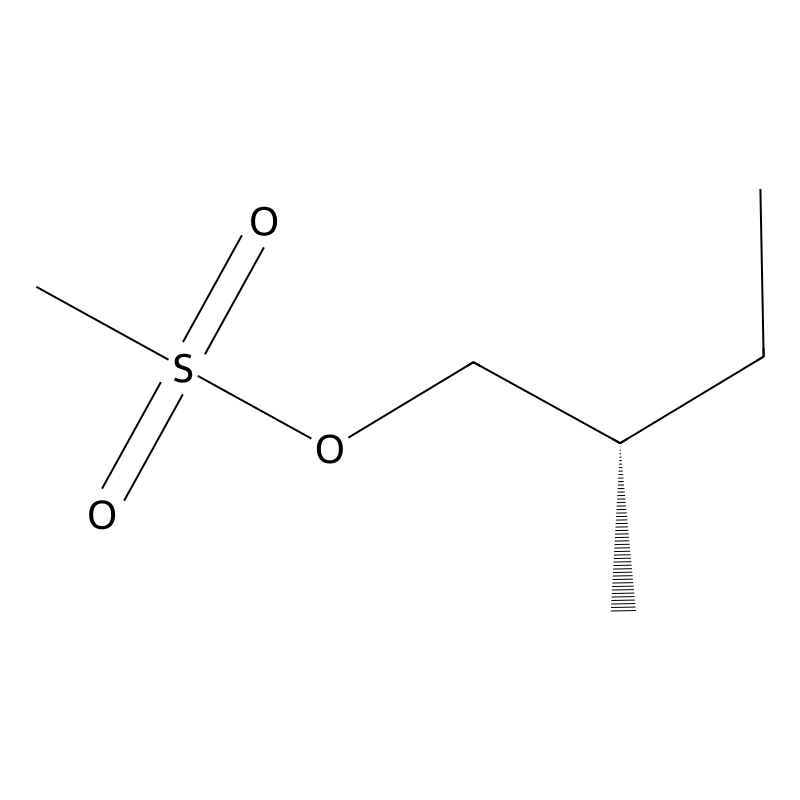

(S)-(+)-2-Methylbutyl methanesulfonate

Content Navigation

- 1. General Information

- 2. Product Evidence: (S)-(+)-2-Methylbutyl Methanesulfonate as a High-Purity Chiral Building Block

- 3. Procurement Guide: Why Enantiomeric Purity and Leaving Group Choice Matter for (S)-(+)-2-Methylbutyl Methanesulfonate

- 4. Quantitative Evidence for Selecting (S)-(+)-2-Methylbutyl Methanesulfonate

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-(+)-2-Methylbutyl methanesulfonate is a chiral alkylating agent used for the introduction of the optically active (S)-2-methylbutyl group in asymmetric synthesis.[1][2] This functional group is a component of various chiral molecules, including pharmaceutical intermediates and liquid crystals. The compound functions as a derivative of (S)-(+)-2-methyl-1-butanol (active amyl alcohol), where the hydroxyl group has been converted to a methanesulfonate (mesylate) ester.[3] This conversion creates an excellent leaving group, facilitating nucleophilic substitution reactions while preserving the critical stereochemistry of the chiral center.[2][3][4]

References

Procuring a generic or alternative form of this compound introduces significant process and purity risks. Using the racemic (±)-2-methylbutyl methanesulfonate will result in a mixture of diastereomeric products in subsequent reactions, which are often difficult and costly to separate, thereby negating the primary purpose of asymmetric synthesis. Substitution with other alkylating agents, such as the corresponding (S)-2-methylbutyl bromide or tosylate, is not a direct one-to-one replacement. Mesylates often exhibit different reactivity profiles, solubility, and stability compared to tosylates or halides, which can alter reaction kinetics, yield, and side-product formation.[4] The choice of leaving group is a critical process parameter; therefore, substituting (S)-(+)-2-Methylbutyl methanesulfonate requires re-optimization of reaction conditions, which may not be feasible or cost-effective in established manufacturing or laboratory protocols.

Precursor Suitability: Enabling High-Yield, Stereoretentive Alkylation

The primary value of (S)-(+)-2-Methylbutyl methanesulfonate is its function as a stable, enantiomerically pure precursor that transfers the (S)-2-methylbutyl group without loss of stereochemical integrity. In asymmetric synthesis, converting an alcohol to a mesylate is a standard method to create a good leaving group while preserving the existing stereocenter. Subsequent SN2 reactions with nucleophiles proceed with inversion of configuration at the reaction center, but since the reaction occurs at the CH2-O bond and not the chiral carbon, the (S) configuration of the alkyl group is retained in the final product. This is a critical advantage over methods that might risk racemization.[3]

| Evidence Dimension | Stereochemical Integrity |

| Target Compound Data | Enables SN2 reactions that retain the stereochemistry of the chiral (S)-2-methylbutyl group. |

| Comparator Or Baseline | Reaction pathways that proceed through carbocation intermediates (SN1 conditions) or use racemic starting materials. |

| Quantified Difference | Maintains high enantiomeric excess (ee) in the product, whereas SN1 pathways or racemic precursors lead to racemization or difficult-to-separate diastereomeric mixtures. |

| Conditions | Standard SN2 reaction conditions with a suitable nucleophile. |

This ensures the final product has the correct, single enantiomeric form, which is a non-negotiable requirement for many pharmaceutical and bioactive molecules.

Processability Advantage: Favorable Reactivity Profile of Mesylate vs. Tosylate Leaving Groups

In nucleophilic substitution reactions, methanesulfonate (mesylate) is often a more reactive leaving group than p-toluenesulfonate (tosylate). This is attributed to the lower steric bulk of the methyl group compared to the tolyl group and the slightly greater electron-withdrawing power of the methylsulfonate group. This enhanced reactivity can allow reactions to proceed under milder conditions (lower temperatures or shorter times), which can be critical for sensitive substrates or for improving process efficiency and reducing energy costs in scaled-up production. The pKa of methanesulfonic acid is slightly lower than that of p-toluenesulfonic acid, indicating the mesylate anion is a marginally more stable and thus better leaving group.

| Evidence Dimension | Relative Reactivity in SN2 Reactions |

| Target Compound Data | Higher reactivity due to smaller steric profile and slightly more stable conjugate base. |

| Comparator Or Baseline | The corresponding (S)-(+)-2-Methylbutyl tosylate. |

| Quantified Difference | Mesylates are generally more reactive than tosylates in SN2 reactions, potentially leading to faster reaction rates or the ability to use milder conditions. |

| Conditions | Typical bimolecular nucleophilic substitution (SN2) reactions. |

Selecting the mesylate can lead to more efficient and cost-effective chemical processes by reducing reaction times and energy consumption, and potentially improving yield by minimizing side reactions.

Synthesis of Chiral Pharmaceutical Intermediates

This compound is the right choice for synthesizing active pharmaceutical ingredients (APIs) where an enantiomerically pure (S)-2-methylbutyl side chain is a required structural element. The use of this high-purity mesylate ensures the stereocenter is introduced correctly and reliably, avoiding the significant downstream costs associated with separating unwanted stereoisomers.[2]

Development of Chiral Ligands and Catalysts

For creating specialized ligands used in asymmetric catalysis, the (S)-2-methylbutyl group can impart a specific chiral environment around a metal center. Using (S)-(+)-2-Methylbutyl methanesulfonate provides a dependable route to attach this chiral moiety to the ligand backbone, ensuring the catalyst's stereoselectivity.[5]

Preparation of Advanced Materials such as Ferroelectric Liquid Crystals

The chiral (S)-2-methylbutyl group is a common component in ferroelectric liquid crystal (FLC) molecules, where it helps induce the necessary chiral smectic phase. This mesylate serves as a key building block for attaching the chiral tail to the molecular core, a critical step in designing FLCs with specific electro-optical properties.

XLogP3

Wikipedia

Dates

Explore Compound Types